molecular formula C54H82O16 B12400521 23-Oxa-OSW-1

23-Oxa-OSW-1

Cat. No.: B12400521
M. Wt: 987.2 g/mol
InChI Key: WGOKCDWFKWEZQT-YHHMDCOVSA-N
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Description

23-Oxa-OSW-1 is a derivative of OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. This compound has demonstrated potent antitumor activity by inhibiting the osterol-binding protein .

Chemical Reactions Analysis

Types of Reactions: 23-Oxa-OSW-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and protecting groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are studied for their potential therapeutic applications, particularly in cancer treatment .

Scientific Research Applications

23-Oxa-OSW-1 has been extensively studied for its anticancer properties. It has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .

In the field of chemistry, this compound serves as a valuable compound for studying the mechanisms of steroidal saponins and their interactions with biological targets. Its unique structure and potent activity make it an important tool for researchers exploring new therapeutic agents .

Mechanism of Action

Properties

Molecular Formula

C54H82O16

Molecular Weight

987.2 g/mol

IUPAC Name

[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-17-[(2S)-1-dodecoxy-1-oxopropan-2-yl]-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate

InChI

InChI=1S/C54H82O16/c1-7-8-9-10-11-12-13-14-15-16-27-64-48(60)32(2)54(62)43(29-40-38-22-19-35-28-36(56)23-25-52(35,4)39(38)24-26-53(40,54)5)68-51-47(67-33(3)55)45(42(58)31-66-51)70-50-46(44(59)41(57)30-65-50)69-49(61)34-17-20-37(63-6)21-18-34/h17-21,32,36,38-47,50-51,56-59,62H,7-16,22-31H2,1-6H3/t32-,36+,38-,39+,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53+,54-/m1/s1

InChI Key

WGOKCDWFKWEZQT-YHHMDCOVSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@@H](C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O

Origin of Product

United States

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